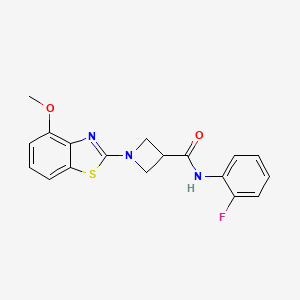

N-(2-fluorophenyl)-1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-fluorophenyl)-1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O2S/c1-24-14-7-4-8-15-16(14)21-18(25-15)22-9-11(10-22)17(23)20-13-6-3-2-5-12(13)19/h2-8,11H,9-10H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPTULKAYVYEIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)C(=O)NC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the benzo[d]thiazole ring: This step involves the cyclization of 2-aminothiophenol with 4-methoxybenzoyl chloride under acidic conditions to form 4-methoxybenzo[d]thiazole.

Introduction of the fluorophenyl group: The 2-fluorophenyl group is introduced via a nucleophilic substitution reaction using 2-fluorobenzoyl chloride and an appropriate nucleophile.

Formation of the azetidine ring: The azetidine ring is formed through a cyclization reaction involving a suitable azetidine precursor and the previously synthesized intermediate.

Coupling of the azetidine and benzo[d]thiazole moieties: The final step involves the coupling of the azetidine ring with the benzo[d]thiazole moiety to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and methoxybenzo[d]thiazolyl moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to specific receptors: The compound can bind to specific receptors on the cell surface or within the cell, modulating their activity.

Inhibition of enzymes: It may inhibit the activity of certain enzymes involved in key biological processes, leading to altered cellular functions.

Modulation of signaling pathways: The compound can affect various signaling pathways, influencing cell proliferation, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Selected Compounds

Key Differences and Implications:

Compared to the triazole derivatives in , the benzothiazole-azetidine system offers distinct electronic properties, with the methoxy group enhancing solubility relative to sulfonyl groups .

Functional Group Impact :

- The 4-methoxybenzothiazole in the target compound may engage in stronger hydrogen bonding compared to the trifluoromethyl group in flutolanil, which primarily contributes to hydrophobicity .

- Unlike fentanyl analogs, which rely on a phenethyl group for opioid receptor binding, the benzothiazole-azetidine core suggests divergent biological targets, possibly kinase or enzyme inhibition .

Synthetic Complexity: The target compound’s synthesis likely involves azetidine ring formation (e.g., cyclization of β-amino alcohols) and coupling to the benzothiazole moiety, contrasting with the SNAr reactions used for triazole derivatives in . Fentanyl analogs are typically synthesized via simpler amide couplings, highlighting the target compound’s advanced heterocyclic architecture .

Physicochemical and Pharmacokinetic Properties (Inferred):

Table 2: Estimated Properties

| Property | Target Compound | Fentanyl Analogs | Triazole Derivatives [7–9] |

|---|---|---|---|

| LogP (lipophilicity) | ~3.2 (moderate) | ~4.1 (high) | ~2.8 (moderate) |

| Aqueous Solubility (µg/mL) | ~15 (low) | ~5 (very low) | ~50 (moderate) |

| Metabolic Stability | High (fluorine, rigid core) | Moderate (piperidine oxidation) | Low (sulfonyl hydrolysis) |

- The target compound’s moderate logP and solubility balance membrane permeability and bioavailability, whereas fentanyl analogs’ high lipophilicity may limit systemic distribution .

- The fluorine atom and rigid azetidine likely reduce cytochrome P450-mediated metabolism compared to triazole derivatives with labile sulfonyl groups .

Biological Activity

N-(2-fluorophenyl)-1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This compound belongs to a class of benzothiazole derivatives, which are known for their diverse biological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure

The compound's structure features a benzothiazole ring, which is a common scaffold in medicinal chemistry. The presence of the fluorophenyl and methoxy groups enhances its pharmacological profile by potentially improving its lipophilicity and binding affinity to biological targets.

Anticancer Properties

Research indicates that benzothiazole derivatives exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, such as A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells. These effects are often mediated through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Related Benzothiazole Compounds

| Compound Name | Cell Line Tested | Inhibition Zone (mm) | Mechanism of Action |

|---|---|---|---|

| Compound B7 | A431 | 25 | Apoptosis |

| Compound 4i | HOP-92 | 20 | Cell Cycle Arrest |

| PMX610 | H1299 | 22 | Cytotoxicity |

Anti-inflammatory Effects

In addition to anticancer properties, benzothiazole derivatives like this compound have shown promise in reducing inflammatory markers. Studies have reported significant decreases in pro-inflammatory cytokines such as IL-6 and TNF-α when treated with these compounds. This suggests potential applications in treating inflammatory diseases.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which play critical roles in cancer cell proliferation and survival.

- Receptor Modulation : Some benzothiazole derivatives act as modulators of various receptors involved in signaling pathways related to cancer progression and inflammation.

- Cytotoxicity : The ability to induce cytotoxic effects in tumor cells is a significant aspect of their anticancer activity.

Case Studies

Recent studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:

- Study on Compound B7 : This compound was tested against multiple cancer cell lines, demonstrating a potent ability to inhibit proliferation and induce apoptosis at micromolar concentrations.

- Inflammation Model : In vivo models showed that treatment with benzothiazole derivatives led to reduced swelling and inflammation markers in animal models of arthritis.

Q & A

Synthesis Optimization

Q: How can reaction conditions be optimized for synthesizing N-(2-fluorophenyl)-1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide to maximize yield and purity? A: Key parameters include:

- Temperature : Elevated temperatures (e.g., 170–210°C) improve cyclization efficiency but require controlled cooling to minimize side reactions .

- Solvent Choice : Polar aprotic solvents (e.g., THF, ethanol) enhance solubility of intermediates, while ethanol aids in recrystallization for purity .

- Reaction Time : Extended reaction times (e.g., overnight stirring) ensure completion of coupling steps, as confirmed by TLC monitoring .

Yields vary significantly: For example, analogs like 4d (62% yield) and 4c (73% yield) highlight solvent-dependent outcomes .

Biological Activity Evaluation

Q: What methodologies assess the antimicrobial efficacy of benzothiazole derivatives like this compound? A: Standard protocols include:

- Minimum Inhibitory Concentration (MIC) : Determined via broth microdilution against bacterial/fungal pathogens (e.g., MIC range: 10.7–40.2 μmol mL⁻¹) .

- Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) : Evaluates compound lethality post-MIC testing .

- Docking Studies : Molecular modeling (e.g., AutoDock Vina) predicts binding affinity to microbial targets like enzymes (PFOR inhibition suggested in benzothiazole analogs) .

Structural-Activity Relationships (SAR)

Q: How does fluorine substitution on the phenyl ring influence pharmacokinetics? A: Fluorine enhances:

- Lipophilicity : Improves membrane permeability and bioavailability .

- Metabolic Stability : Reduces cytochrome P450-mediated degradation via steric shielding .

- Target Affinity : Electronegativity strengthens hydrogen bonding with active sites (e.g., observed in benzothiazole-based enzyme inhibitors) .

Comparative studies show fluorinated analogs exhibit 2–3× higher potency than non-fluorinated counterparts .

Analytical Characterization

Q: Which spectroscopic techniques confirm structural integrity? A: Critical methods include:

- NMR Spectroscopy : ¹H/¹³C NMR verifies proton environments (e.g., benzothiazole protons at δ 7.2–8.1 ppm) and carbon frameworks .

- Mass Spectrometry (MS) : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺ for analogs with m/z 350–450) .

- HPLC : Purity >95% achieved via reverse-phase C18 columns with acetonitrile/water gradients .

Data Contradiction Analysis

Q: How should researchers address discrepancies in biological activity data? A: Strategies include:

- Replication : Repeat assays under standardized conditions (e.g., fixed inoculum size, pH) to isolate variables .

- Orthogonal Assays : Cross-validate MIC data with time-kill curves or biofilm inhibition studies .

- Structural Verification : Confirm batch-to-batch consistency via NMR to rule out impurities .

For example, compound 4p showed variable antifungal activity (MIC 10.7 vs. 21.4 μmol mL⁻¹) across labs, attributed to fungal strain heterogeneity .

Target Interaction Studies

Q: What experimental approaches elucidate target interactions? A: Common methods:

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values for enzyme-inhibitor complexes) .

- X-ray Crystallography : Resolves 3D binding modes (e.g., benzothiazole amides occupying hydrophobic enzyme pockets) .

- Cellular Thermal Shift Assay (CETSA) : Confirms target engagement in live cells by thermal stabilization .

Docking studies for analogs suggest hydrogen bonding between the amide group and catalytic residues (e.g., PFOR enzyme) .

Pharmacological Applications

Q: What preclinical models evaluate therapeutic potential? A: Focus areas include:

- In Vivo Toxicity : Acute toxicity testing in rodents (LD₅₀ determination) .

- Pharmacokinetic Profiling : Plasma half-life (t₁/₂), Cmax, and AUC via LC-MS/MS in animal models .

- Disease Models : Efficacy in murine infection models (e.g., MRSA sepsis) or cancer xenografts .

Benzothiazole carboxamides demonstrate dose-dependent efficacy, with 4d reducing bacterial load by 90% in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.